Cas no 2171182-29-7 (ethyl (3R)-3-(methylamino)butanoate)

Ethyl (3R)-3-(methylamino)butanoate is a chiral ester compound featuring a methylamino functional group at the β-position of the butanoate backbone. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring enantioselective control. The ethyl ester moiety enhances solubility in organic solvents, facilitating its use in reactions such as amidation or reduction. The methylamino group offers reactivity for further derivatization, enabling the synthesis of bioactive molecules. This compound is characterized by high purity and stability under standard storage conditions, ensuring consistent performance in synthetic applications. Its utility in medicinal chemistry and catalysis underscores its importance as a specialized building block.
ethyl (3R)-3-(methylamino)butanoate structure
2171182-29-7 structure
Product Name:ethyl (3R)-3-(methylamino)butanoate
CAS No:2171182-29-7
MF:C7H15NO2
MW:145.199502229691
CID:6422787
PubChem ID:51673797
Update Time:2025-08-04

ethyl (3R)-3-(methylamino)butanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl (3R)-3-(methylamino)butanoate
    • EN300-1653221
    • 2171182-29-7
    • Inchi: 1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3/t6-/m1/s1
    • InChI Key: BCDWUXYUMDIPLB-ZCFIWIBFSA-N
    • SMILES: O(CC)C(C[C@@H](C)NC)=O

Computed Properties

  • Exact Mass: 145.110278721g/mol
  • Monoisotopic Mass: 145.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 38.3Ų

ethyl (3R)-3-(methylamino)butanoate Pricemore >>

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Additional information on ethyl (3R)-3-(methylamino)butanoate

Ethyl (3R)-3-(Methylamino)butanoate (CAS No. 2171182-29-7): A Comprehensive Overview

Ethyl (3R)-3-(methylamino)butanoate (CAS No. 2171182-29-7) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and medicinal chemistry. This compound, also known as ethyl (R)-3-methylaminobutyrate, is a derivative of butyric acid and methylamine, with an ethyl ester group attached to the carboxylic acid moiety. The chiral center at the C-3 position imparts unique stereochemical properties that are crucial for its potential applications in drug development and other advanced chemical processes.

The structure of ethyl (3R)-3-(methylamino)butanoate is characterized by a four-carbon backbone with a methylamino group and an ethyl ester group. The presence of the chiral center at C-3 results in two enantiomers: (R)- and (S)- forms. The (R)-enantiomer, specifically, has been the focus of recent research due to its potential biological activity and selectivity in various therapeutic applications.

In terms of synthesis, ethyl (3R)-3-(methylamino)butanoate can be prepared through several routes, including asymmetric synthesis and chiral resolution techniques. One common method involves the asymmetric hydrogenation of a prochiral ketone followed by esterification. Another approach involves the use of chiral auxiliaries or catalysts to achieve high enantiomeric excess (ee) in the final product. These synthetic strategies are essential for ensuring the purity and chirality of the compound, which are critical for its pharmaceutical applications.

Recent research has highlighted the potential of ethyl (3R)-3-(methylamino)butanoate in various therapeutic areas. For instance, studies have shown that this compound exhibits promising antidepressant properties due to its ability to modulate neurotransmitter systems in the brain. Specifically, it has been found to enhance serotonin and norepinephrine levels, which are key neurotransmitters involved in mood regulation. Additionally, preliminary clinical trials have indicated that ethyl (3R)-3-(methylamino)butanoate may have fewer side effects compared to traditional antidepressants, making it a potential candidate for further development.

Beyond its antidepressant properties, ethyl (3R)-3-(methylamino)butanoate has also shown potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings open up new avenues for the development of novel treatments for these debilitating conditions.

In the context of drug delivery, ethyl (3R)-3-(methylamino)butanoate's ester functionality makes it an attractive candidate for prodrug strategies. Prodrugs are biologically inactive compounds that are converted into their active form within the body through enzymatic or chemical processes. By designing ethyl (3R)-3-(methylamino)butanoate as a prodrug, researchers can enhance its pharmacokinetic properties, such as solubility and bioavailability, while reducing potential side effects.

The safety profile of ethyl (3R)-3-(methylamino)butanoate is another important aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in preclinical studies. However, as with any new chemical entity, ongoing research is necessary to fully understand its long-term safety and efficacy.

In conclusion, ethyl (3R)-3-(methylamino)butanoate (CAS No. 2171182-29-7) is a promising compound with a wide range of potential applications in pharmaceuticals and medicinal chemistry. Its unique stereochemical properties, coupled with its biological activity and favorable safety profile, make it an attractive target for further research and development. As new studies continue to uncover its therapeutic potential, this compound is likely to play a significant role in advancing our understanding and treatment of various diseases.

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